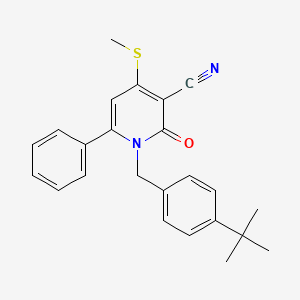

OC=1C=C2CC(CC(C2=CC1)=O)(C)C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OC=1C=C2CC(CC(C2=CC1)=O)(C)C is a chemical compound that belongs to the class of steroids. It is also known as stanozolol or Winstrol. This compound has been widely used in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Electron Affinities and Chemical Calculations : Research by Musiał and Bartlett (2003) on the equation-of-motion coupled cluster method with full inclusion of connected triple excitations for electron-attached states highlights the sophisticated computational techniques used to evaluate electron affinities of molecules like C2 and O3, which could indirectly relate to the study of the chemical structure by illustrating the types of computational analyses possible for complex organic molecules (Musiał & Bartlett, 2003).

Aerosol Chemistry and Environmental Impact : Aiken et al. (2008) improved methods to rapidly quantify the elemental composition of bulk organic aerosols using high-resolution time-of-flight aerosol mass spectrometry. This research provides insight into how organic compounds, potentially including those similar to the queried structure, contribute to atmospheric chemistry and environmental impacts (Aiken et al., 2008).

Carbon Measurement in Environmental Samples : Research on stable isotope measurements of carbon fractions (OC/EC) in airborne particulate by Huang et al. (2006) showcases advanced techniques for quantifying organic and elemental carbon in environmental samples, which is critical for source characterization and apportionment of aerosols, further emphasizing the importance of accurate carbon measurement in scientific research (Huang et al., 2006).

Mecanismo De Acción

Target of Action

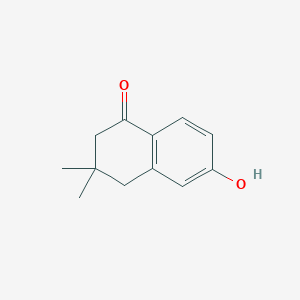

The primary target of the compound 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one is the Bcl-2 protein . The Bcl-2 protein is a key regulator of apoptosis, and it plays a crucial role in the survival of cells .

Mode of Action

The compound 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one interacts with the Bcl-2 protein by binding to its active pockets . This interaction inhibits the function of the Bcl-2 protein, leading to the induction of apoptosis in cancer cells .

Biochemical Pathways

The compound 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one affects the apoptosis pathway. By inhibiting the Bcl-2 protein, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins. This disruption triggers the release of cytochrome c from the mitochondria, leading to the activation of caspases and ultimately, cell death .

Pharmacokinetics

Similar compounds have been noted to have issues with bioavailability and toxicity

Result of Action

The result of the action of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one is the induction of apoptosis in cancer cells . By inhibiting the Bcl-2 protein, it triggers a cascade of events leading to cell death, thereby exhibiting anticancer activity .

Análisis Bioquímico

Biochemical Properties

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one: plays a significant role in various biochemical reactions. It has been studied for its interaction with enzymes such as Bcl-2, a protein involved in regulating apoptosis. The compound’s ability to bind to the active pockets of Bcl-2 suggests its potential as an inhibitor, which could be valuable in cancer treatment . Additionally, it has been shown to interact with retinoic acid-metabolizing enzymes, indicating its role in modulating retinoic acid levels and influencing cellular differentiation and proliferation .

Cellular Effects

The effects of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity against several carcinoma cell lines, including Hela, Hepg2, and K562 . This compound influences cell function by inducing apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, particularly those related to apoptosis and cell survival, by modulating the activity of proteins such as Bcl-2 . Furthermore, it has been observed to impact gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, such as Bcl-2, inhibiting their activity and promoting apoptosis . The compound also acts as an inhibitor of retinoic acid-metabolizing enzymes, thereby increasing retinoic acid levels and influencing gene expression . These interactions result in the modulation of cellular processes, including differentiation, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . These metabolic pathways influence the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one plays a crucial role in its activity and function. The compound has been observed to localize within the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions contribute to its overall effects on cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCPHBWFKJTXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59258-05-8 |

Source

|

| Record name | 6-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)

![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)